![molecular formula C7H12N2O B3039301 1-Propyl-1H-pyrazole-5-methanol CAS No. 1007517-79-4](/img/structure/B3039301.png)
1-Propyl-1H-pyrazole-5-methanol
Overview
Description
1-Propyl-1H-pyrazole-5-methanol is a chemical compound with the CAS Number: 1007517-79-4 and a molecular weight of 140.19 . Its IUPAC name is (1-propyl-1H-pyrazol-5-yl)methanol .
Molecular Structure Analysis
The molecular structure of 1-Propyl-1H-pyrazole-5-methanol is represented by the linear formula C7H12N2O . The InChI code for this compound is 1S/C7H12N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 .Scientific Research Applications
Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles
This compound can be used in the synthesis of 1,3,5-trisubstituted 1H-pyrazoles . The process involves starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions . This method is environmentally friendly, simple to operate, and can yield good results .
Supramolecular Structures of Pyrazoles
The compound can be used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . This can help understand how small structural changes affect the supramolecular environment .
Crystal Structure Analysis
The compound can be used in the analysis of crystal structures . Understanding the supramolecular environment of crystal structures is necessary to facilitate designing molecules with desirable properties .
Antileishmanial Research
The compound can be used in antileishmanial research . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the active site characterized by lower binding free energy .
Antimalarial Research
The compound can also be used in antimalarial research . The same molecular simulation study mentioned above can be applied to this field .
Drug Design
The compound can be used in drug design . Heterocycles, especially pyrazoles, may present supramolecular structures with columnar stacked systems, such as one-dimensional constructs . These structures can be used as ligands for generating metallic complexes , which are important synthetic targets in biologically active molecules, synthetic drugs, and drug candidates .
Safety and Hazards
Future Directions
Pyrazoles, the class of compounds to which 1-Propyl-1H-pyrazole-5-methanol belongs, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there could be future research directions involving the synthesis and application of 1-Propyl-1H-pyrazole-5-methanol.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a wide variety of biological activities .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
(2-propylpyrazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQXBIMWZCWHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propyl-1H-pyrazol-5-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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